L-Hydroxybutanedioic acid disodium salt
Description
L-Hydroxybutanedioic acid disodium salt (CAS No. 138-09-0), commonly known as Sodium L-Malate, is the disodium salt of L-malic acid. It is a chiral compound with the molecular formula C₄H₄Na₂O₅ and molecular weight 178.05 g/mol . Structurally, it is derived from malic acid (2-hydroxybutanedioic acid) by replacing two acidic protons with sodium ions. This compound plays a critical role in biochemical pathways, particularly in the C4 carbon fixation process, where it serves as a source of CO₂ in the Calvin cycle . Industrially, it is widely used as a food additive (E350) for flavor enhancement and pH regulation . Key synonyms include L-羟基丁二酸钠, L-羟基琥珀酸钠, and disodium (S)-2-hydroxysuccinate .
Properties
IUPAC Name |
disodium;(2S)-2-hydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMTJGUQUYPIV-JIZZDEOASA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-09-0 | |
| Record name | Disodium (S)-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
L-Hydroxybutanedioic acid disodium salt, commonly known as sodium malate, is the disodium salt of malic acid, a naturally occurring organic compound found in various fruits. This compound plays a significant role in biological systems, particularly in metabolic pathways and cellular functions. This article explores the biological activity of this compound, focusing on its biochemical roles, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
L-Hydroxybutanedioic acid (malic acid) has the molecular formula and exists in two stereoisomeric forms: L- and D-malic acid. The L-isomer is the biologically active form found in nature. Sodium malate is soluble in water and exhibits a slightly acidic pH, contributing to its applications in food and pharmaceuticals as a flavor enhancer and preservative.
Metabolic Role
Malate is a key intermediate in the citric acid cycle (Krebs cycle), which is crucial for energy production in aerobic organisms. It plays a role in various metabolic processes:
- Energy Production : Malate is converted to oxaloacetate by malate dehydrogenase, facilitating the continuation of the citric acid cycle.
- pH Regulation : As an organic acid, it helps maintain pH balance within cells.
- Antioxidant Activity : Malate has been shown to exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
1. Antimicrobial Properties
Research indicates that sodium malate exhibits antimicrobial activity against various pathogens. A study demonstrated that sodium malate could inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food products .
2. Cellular Effects
Sodium malate has been studied for its effects on cell proliferation and apoptosis. In vitro studies show that it can inhibit cell cycle progression in human keratinocytes (HaCaT cells) at the G0/G1 phase, indicating potential applications in dermatological treatments .
3. Therapeutic Applications
Sodium malate is being explored for its therapeutic potential in various conditions:
- Metabolic Disorders : Due to its role in energy metabolism, sodium malate may aid in managing conditions like obesity and diabetes by improving metabolic efficiency.
- Chronic Fatigue Syndrome : Some studies suggest that malate supplementation can alleviate symptoms of chronic fatigue by enhancing mitochondrial function .
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of sodium malate as a food preservative. Results showed that concentrations of 0.5% effectively inhibited microbial growth in meat products, extending shelf life without compromising quality .
Case Study 2: Dermatological Applications
In another study focusing on skin health, patients treated with topical formulations containing sodium malate reported improved skin hydration and reduced signs of aging after eight weeks of use .
Research Findings
Scientific Research Applications
Food Industry Applications
1.1 Flavoring Agent and Acidity Regulator
Disodium malate is widely used as a flavoring agent and acidity regulator in food products. It enhances the taste profile of various foods and beverages, contributing to the overall sensory experience. The European Food Safety Authority (EFSA) has recognized its safety for use in food, establishing an acceptable daily intake (ADI) that is not specified due to its extensive metabolic pathways in humans .
1.2 Preservative
The compound also functions as a preservative, helping to extend the shelf life of food products by inhibiting microbial growth. Its effectiveness as a preservative has been documented in studies focusing on its antimicrobial properties against various pathogens .
Pharmaceutical Applications
2.1 Drug Formulation
Disodium malate serves as a buffering agent in pharmaceutical formulations, maintaining pH stability in drug solutions. This is crucial for ensuring the efficacy and safety of medications .
2.2 Chelating Agent
It acts as a chelating agent, binding metal ions and preventing their interaction with active pharmaceutical ingredients. This property is particularly beneficial in formulations where metal ion contamination could adversely affect drug stability .
Agricultural Uses
3.1 Soil Amendment
In agriculture, disodium malate is utilized as a soil amendment to improve nutrient availability and enhance plant growth. It aids in the chelation of essential nutrients, making them more accessible to plants .
3.2 Animal Feed Additive
The compound is also incorporated into animal feed as a nutritional supplement, promoting better digestion and nutrient absorption in livestock . Its use in animal husbandry contributes to improved growth rates and overall animal health.
Biochemical Research Applications
4.1 Protein Studies
Disodium malate plays a significant role in biochemical research, particularly in studies involving proteins. It is used as a stabilizing agent during protein purification processes, enhancing yield and activity .
4.2 Enzyme Activity Regulation
Research indicates that disodium malate can influence enzyme activities by modulating pH levels within biochemical assays, making it a valuable tool in enzymology studies .
Case Studies
Chemical Reactions Analysis
Citric Acid Cycle (TCA Cycle)
Disodium L-malate participates as a substrate in the TCA cycle, where it is enzymatically converted to oxaloacetate:
Reaction Equation:
Key Features:
-
Reversible reaction; equilibrium favors malate under physiological conditions .
-
Cytosolic malate dehydrogenase (Mdh3 in S. cerevisiae) localizes in peroxisomes, influencing redox balance .
| Enzyme | Localization | Cofactor | Optimal pH |
|---|---|---|---|
| Malate dehydrogenase | Cytosol/Mitochondria | NAD(H) | 7.0–7.5 |
Malolactic Fermentation
In wine production, microbial decomposition of malate yields L-lactate via malolactic enzyme:
Reaction Equation:
Applications:
Self-Condensation
Under acidic conditions (e.g., fuming sulfuric acid), malic acid undergoes self-condensation to form coumalic acid. The disodium salt likely requires protonation prior to reaction:
Reaction Equation:
By-Products: Carbon monoxide and water .
Decarboxylation
In alkaline or high-temperature environments, decarboxylation yields pyruvate:
Reaction Equation:
Catalysts: Malic enzyme (NAD(P)+-dependent) enhances reaction efficiency .
pH-Dependent Stability
-
Acidic Conditions (pH <3): Protonation of carboxylates regenerates L-malic acid, enabling condensation or esterification .
-
Neutral/Alkaline Conditions (pH 7–9): Stable as disodium salt; participates in enzymatic redox reactions .
Table: Reactivity Across pH
| pH Range | Dominant Form | Reactivity |
|---|---|---|
| 2–3 | L-Malic acid | Self-condensation, decarboxylation |
| 7–9 | Disodium malate | Enzymatic oxidation/reduction |
Comparison with Similar Compounds
Dthis compound
- CAS Number: Not explicitly listed (racemic mixture of L- and D-malic acid salts).
- Molecular Formula : C₄H₄Na₂O₅ (same as L-form) .
- Unlike the L-form, it lacks specific biological roles in metabolic pathways due to its racemic nature.
- Key Difference : The DL-form exhibits reduced efficacy in enantioselective applications, such as enzymatic reactions in the Calvin cycle, compared to the L-isomer .
L-a-Hydroxyglutaric Acid Disodium Salt (L-2-HG)
- CAS Number : 40951-21-1 .
- Molecular Formula : C₅H₆Na₂O₅.
- Applications : Functions as an epigenetic modifier in renal cancer by inhibiting histone demethylases (e.g., Km = 2.52 mM for mitochondrial creatine kinase) .
- Key Difference: The additional methylene group in its pentanedioic acid backbone distinguishes it from malate, enabling unique interactions with chromatin-modifying enzymes.
Glycyrrhetinic Acid Hydrogen Succinate Disodium Salt
- Structure: A derivative of glycyrrhetinic acid (a triterpenoid) conjugated with succinic acid.
- Applications : Demonstrated anti-inflammatory activity in laboratory animals, with pharmacological effects distinct from malate salts .
- Key Difference: The succinate moiety and triterpenoid structure confer surfactant-like properties, making it suitable for topical formulations rather than metabolic pathways .
Industrially Relevant Sodium Salts
Docusate Sodium
Sodium Ascorbyl Phosphate
- CAS Number : 66170-10-3 .
- Applications : A stable derivative of vitamin C used in cosmetics for antioxidant properties.
- Key Difference : The phosphate ester group enhances stability against oxidation, unlike malate, which is prone to decarboxylation in acidic conditions .
Comparative Data Table
Q & A
Basic: What methodologies are recommended for synthesizing L-hydroxybutanedioic acid disodium salt in laboratory settings?
Answer:
A common synthesis route involves alkaline hydrolysis of precursor esters or acids. For instance, reacting L-hydroxybutanedioic acid with sodium hydroxide under controlled pH (e.g., pH 10–12) at 60–80°C yields the disodium salt. Solubility tests (e.g., gravimetric analysis) should confirm product purity . For reproducibility, document reaction parameters (temperature, molar ratios, and reaction time) and validate outcomes via titration or ion chromatography.
Basic: What analytical techniques are optimal for characterizing this compound?
Answer:
Combine qualitative and quantitative methods :
- Titration : Acid-base titration to confirm sodium content and stoichiometry.
- Spectroscopy : FT-IR for functional group identification (e.g., carboxylate peaks at ~1600 cm⁻¹) and NMR (¹³C/¹H) to verify stereochemistry .
- XRD : Confirm crystalline structure and compare with reference standards (e.g., USP or in-house libraries) .
Report deviations from expected spectra and cross-validate with elemental analysis.
Advanced: How can researchers design experiments to assess the compound’s stability under varying physicochemical conditions?
Answer:
Adopt a multifactorial experimental design :
- Variables : pH (2–12), temperature (4–80°C), and ionic strength.
- Assays : Monitor degradation via HPLC for residual compound quantification and LC-MS for byproduct identification.
- Kinetics : Use Arrhenius plots to model thermal degradation rates.
For oxidative stability, expose samples to H₂O₂ or UV light and track changes using UV-Vis spectroscopy . Include control batches and triplicate measurements to minimize variability.
Advanced: How should researchers resolve contradictions in solubility data reported across studies?
Answer:
Contradictions often arise from methodological inconsistencies . To address this:
- Standardize protocols : Use USP-defined solvents (e.g., water, ethanol) and temperatures (25°C ± 1°C) for solubility tests.
- Cross-validate : Compare gravimetric, nephelometric, and UV-based solubility measurements.
- Metadata analysis : Review original study conditions (e.g., ionic strength, purity of batches) from systematic reviews .
Publish detailed methodological appendices to enhance reproducibility.
Advanced: What strategies are effective for investigating the compound’s role in biochemical pathways (e.g., metabolic intermediates)?
Answer:
- Isotopic labeling : Use ¹³C-labeled this compound to trace metabolic flux via NMR or mass spectrometry .
- Enzyme assays : Monitor kinetics (e.g., Km/Vmax) of enzymes like dehydrogenases in the presence of the compound.
- In silico modeling : Employ molecular docking to predict interactions with target proteins (e.g., citrate synthase). Validate predictions with knockout cell lines or competitive inhibition assays .
Advanced: How can trace impurities (e.g., residual acids or metal ions) be quantified and mitigated during synthesis?
Answer:
- Chromatography : Use ion-exchange HPLC to separate and quantify anionic impurities (e.g., unreacted hydroxybutanedioic acid).
- ICP-MS : Detect metal contaminants (e.g., Fe³⁺, Ca²⁺) at ppm levels.
- Purification : Recrystallize the product in ethanol-water mixtures or employ dialysis for large-scale batches.
Document impurity profiles in compliance with ICH guidelines and reference analytical standards (e.g., USP grade) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
